Cyclopenta-1,3-diene;methane;zirconium
Description
The compound "Cyclopenta-1,3-diene; methane; zirconium" refers to a zirconium-based organometallic system incorporating cyclopentadienyl ligands. Cyclopenta-1,3-diene (C₅H₆) is a conjugated diene with aromatic stabilization upon deprotonation, forming a cyclopentadienyl anion (C₅H₅⁻), a common ligand in metallocene chemistry . Zirconium (Zr) in its +4 oxidation state forms stable complexes with cyclopentadienyl ligands, such as dichlorobis(cyclopentadienyl)zirconium(IV) (Cp₂ZrCl₂), which are pivotal in catalysis and polymer synthesis . Methane (CH₄) may act as a co-ligand or part of the reaction environment, though direct coordination is less common.
Properties
Molecular Formula |
C12H20Zr |
|---|---|
Molecular Weight |
255.51 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;methane;zirconium |
InChI |
InChI=1S/2C5H6.2CH4.Zr/c2*1-2-4-5-3-1;;;/h2*1-4H,5H2;2*1H4; |
InChI Key |
KZBPGWFJSPGCMX-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C1C=CC=C1.C1C=CC=C1.[Zr] |
Origin of Product |
United States |
Preparation Methods
Synthesis from Cyclopentadienyl Anions
One common approach involves the reaction of a cyclopentadienyl anion with a zirconium halide. For example, cyclopentadienyl zirconium trichloride can be synthesized by reacting cyclopentadienyl anion with zirconium tetrachloride in the presence of a suitable solvent.
Use of Bis(oxazoline) Substituted Cyclopentadienyl Ligands
Bis(oxazoline) substituted cyclopentadienyl ligands have been used to prepare zirconium complexes with unique properties. These ligands are synthesized by reacting nucleophilic lithium bis(2-oxazolinyl)methylcarbide with iodocyclopentadiene reagents.
Metallocene Formation
Metallocenes, such as zirconocenes, are another class of compounds that can be used as precursors. These are typically synthesized by reacting cyclopentadienyl anions with zirconium halides, followed by reduction to form the metallocene.
Analysis of Preparation Methods
| Method | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclopentadienyl Anion Reaction | Cyclopentadienyl anion, ZrCl4 | Solvent: THF or DME, Temperature: Room temperature | Variable | Requires careful control of reaction conditions to achieve high yields. |
| Bis(oxazoline) Substitution | Lithium bis(2-oxazolinyl)methylcarbide, Iodocyclopentadiene | Solvent: Benzene, Temperature: 12 °C | Moderate | Offers flexibility in designing ligands with specific properties. |
| Metallocene Formation | Cyclopentadienyl anion, ZrCl4 | Solvent: THF or DME, Reduction agent: Alkali metal | High | Provides a robust method for synthesizing zirconocenes but requires careful handling of alkali metals. |
Research Findings and Applications
Cyclopenta-1,3-diene; methane; zirconium complexes have been explored for their catalytic properties, particularly in hydroamination reactions. The incorporation of bis(oxazoline) substituents on the cyclopentadienyl ring can influence the reactivity and selectivity of these catalysts. Additionally, metallocene-based catalysts have been extensively studied for olefin polymerization, offering insights into the control of polymer tacticity and molecular weight distribution.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;methane;zirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile and may be facilitated by heat or light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands .
Scientific Research Applications
Cyclopenta-1,3-diene;methane;zirconium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and developing new biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical implants.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;methane;zirconium exerts its effects involves the interaction of the zirconium center with various substrates. The cyclopentadienyl ligands stabilize the zirconium center, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Key Properties of Cyclopenta-1,3-diene:
Zirconium Complexes:
- Example : Bis(cyclopentadienyl)zirconium chloride hydride (Schwartz’s reagent, C₁₀H₃ClZr)
Comparison with Similar Compounds
Zirconium Metallocenes vs. Titanium and Iron Analogues
Key Differences :
Ligand Variations in Zirconium Complexes
Steric and Electronic Effects :
Cyclopentadiene Derivatives in Materials Science
Performance Insight :
Comparison with Ziegler-Natta Catalysts
| Parameter | Zirconocene Catalysts | Traditional Ziegler-Natta (TiCl₄/AlEt₃) |
|---|---|---|
| Homogeneity | Homogeneous | Heterogeneous |
| Polymer MW Control | Narrow dispersity (Ð < 2) | Broad dispersity (Ð > 5) |
| Comonomer Incorporation | High (e.g., ethylene/octene) | Limited by site heterogeneity |
| Activator Requirement | MAO or borate co-catalysts | Al alkyl co-catalysts |
Advantages of Zirconocenes:
Q & A
Q. What protocols ensure reproducibility in handling air-sensitive zirconium complexes during catalytic testing?
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